2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine
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Overview
Description
2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine typically involves the reaction of 4-benzoylpiperazine with 5-methoxypyrimidine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine has several scientific research applications, including:
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazinylquinoxaline Derivatives: These compounds are potent phosphoinositide 3-kinase (PI3K) inhibitors and have shown antiproliferative activity against cancer cell lines.
N-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide Derivatives: Evaluated for their potential as carbonic anhydrase inhibitors.
Uniqueness
2-(4-Benzoylpiperazin-1-yl)-5-methoxypyrimidine stands out due to its specific combination of a benzoylpiperazine moiety with a methoxypyrimidine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-11-17-16(18-12-14)20-9-7-19(8-10-20)15(21)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
OMXQVNTZSLALFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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